molecular formula C28H52S B12287431 3,4-Didodecylthiophene CAS No. 122107-06-6

3,4-Didodecylthiophene

Cat. No.: B12287431
CAS No.: 122107-06-6
M. Wt: 420.8 g/mol
InChI Key: GEURTPOZCPPVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Didodecylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of long dodecyl chains at the 3 and 4 positions of the thiophene ring imparts unique properties to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Didodecylthiophene typically involves the alkylation of thiophene. One common method is the reaction of thiophene with dodecyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, reaction time, and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,4-Didodecylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like bromine or iodine in the presence of a catalyst are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Halogenated thiophenes and other functionalized derivatives.

Scientific Research Applications

3,4-Didodecylthiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of conjugated polymers and copolymers.

    Biology: Investigated for its potential use in biosensors and bioelectronics.

    Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3,4-Didodecylthiophene is primarily related to its electronic properties. The long dodecyl chains enhance solubility and processability, while the thiophene ring provides a conjugated system that can interact with various molecular targets. These interactions can modulate electronic properties, making the compound useful in electronic and optoelectronic applications.

Comparison with Similar Compounds

Similar Compounds

    3,4-Ethylenedioxythiophene: Known for its use in conductive polymers.

    3,4-Dimethoxythiophene: Used in the synthesis of various organic compounds.

    3,4-Dihexylthiophene: Similar to 3,4-Didodecylthiophene but with shorter alkyl chains.

Uniqueness

This compound stands out due to its long dodecyl chains, which provide enhanced solubility and processability compared to shorter alkyl chain derivatives. This makes it particularly useful in applications requiring high-performance materials with good solubility and film-forming properties.

Properties

CAS No.

122107-06-6

Molecular Formula

C28H52S

Molecular Weight

420.8 g/mol

IUPAC Name

3,4-didodecylthiophene

InChI

InChI=1S/C28H52S/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29-26-28(27)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

GEURTPOZCPPVJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CSC=C1CCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.